Product packaging for [1,2,4]Triazolo[4,3-a]pyrazin-6-amine(Cat. No.:)

[1,2,4]Triazolo[4,3-a]pyrazin-6-amine

Cat. No.: B11923701
M. Wt: 135.13 g/mol
InChI Key: PGUUOVICLYUJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[4,3-a]pyrazin-6-amine is a versatile nitrogen-rich heterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The triazolo[4,3-a]pyrazine core is recognized as a privileged structure in the design of biologically active molecules due to its ability to participate in diverse hydrogen bonding and dipole-dipole interactions with biological targets. Derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated a wide spectrum of potential pharmacological activities in scientific literature. This research value includes investigation as antimalarial agents, with some analogues showing potent in vitro and in vivo activity against Plasmodium falciparum and believed to target PfATP4 . The scaffold is also explored in neuroscience research, particularly as human A2A adenosine receptor antagonists for potential application against cerebral ischemia . Furthermore, this structural class is utilized in the development of Phosphodiesterase 1 (PDE1) inhibitors and DPP-IV inhibitors for metabolic disease research . Researchers value this amine derivative for its potential as a building block to generate novel compound libraries through further functionalization, enabling structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B11923701 [1,2,4]Triazolo[4,3-a]pyrazin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H,6H2

InChI Key

PGUUOVICLYUJNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=CN21)N

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazolo 4,3 a Pyrazine Systems

General Synthetic Strategies for the Fused Triazole-Pyrazine Ring System

The construction of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine ring system is a key focus in the synthesis of numerous biologically active compounds. nih.govresearchgate.net This scaffold is considered a "privileged building block" in medicinal chemistry due to its presence in a variety of therapeutic agents. nih.govresearchgate.net The approaches to its synthesis are diverse, often involving the strategic formation of the triazole or pyrazine (B50134) ring onto a pre-existing complementary ring.

Cyclization Reactions in the Synthesis of the Core Scaffold

Cyclization reactions are fundamental to forming the bicyclic nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core. A common strategy involves the cyclization of a hydrazine-substituted pyrazine. For instance, the reaction of a 2-hydrazinopyrazine derivative can lead to the fused triazole ring. researchgate.net

Another prominent method is the oxidative cyclization of N-acylhydrazones or related intermediates. rsc.org For example, the use of N-chlorosuccinimide (NCS) as an oxidative cyclizing agent for 2-pyridylhydrazones has been explored for the synthesis of related fused 1,2,4-triazole (B32235) heterocycles, suggesting its potential applicability to the pyrazine series. mdpi.com The reaction of pyrrole-2-carbonitrile-derived substrates with acyl hydrazides can also lead to the formation of fused 1,2,4-triazole systems through domino double ring closures. acs.org

Furthermore, the thermolysis of a tetrazole precursor, such as 5-(2-pyrazinyl)tetrazole, can afford the 1,2,3-triazolo[1,5-a]pyrazine through a diazo intermediate, showcasing another cyclization pathway. mdpi.com

Approaches for Amino-Substitutednih.govnih.govresearchgate.netTriazolo[4,3-a]pyrazine Derivatives, including the 6-amine position

The introduction of an amino group, particularly at the 6-position, is a critical step in the synthesis of many bioactive nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives. One direct approach involves the amination of a suitable precursor. For example, reacting a chloro-substituted triazolopyrazine, such as 5-chloro-3-(4-chlorophenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine, with various primary amines can generate a library of aminated analogues. beilstein-journals.org

An alternative strategy involves the cyclization of intermediates already containing the amino functionality or a precursor group. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- nih.govnih.govresearchgate.net-triazolo[4,3-a]pyridines, a method that could potentially be adapted for the corresponding pyrazine derivatives. organic-chemistry.org

Synthesis of Key Intermediates and Precursors

The synthesis of specific, often substituted, nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine cores serves as a crucial starting point for further derivatization.

Preparation of 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a Core Scaffold

The 3-(trifluoromethyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core is a key pharmacophore in several marketed drugs. researchgate.net A multi-step synthesis for this scaffold has been reported, starting from ethyl trifluoroacetate (B77799) and hydrazine (B178648) hydrate (B1144303) to form trifluoroacetohydrazide. nih.govresearchgate.net This intermediate then undergoes a series of reactions, including cyclization and dehydration, to ultimately yield the desired 3-(trifluoromethyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride salt. nih.govresearchgate.netchemicalbook.com

A detailed synthetic route is outlined below:

Reaction of ethyl trifluoroacetate with hydrazine hydrate to yield trifluoroacetohydrazide. nih.govresearchgate.net

Reaction with chloroacetyl chloride in the presence of sodium hydroxide. nih.govresearchgate.net

Dehydration and cyclization using phosphorus oxychloride to form an oxadiazole intermediate. nih.govmdpi.com

Ring-opening of the oxadiazole with ethylenediamine (B42938), followed by cyclization. nih.govmdpi.com

Final cyclization in the presence of concentrated hydrochloric acid to afford the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride salt. nih.govchemicalbook.com

A patent also describes a method starting from 2-chloropyrazine (B57796) and proceeding through a 2-hydrazinylpyrazine (B104995) intermediate. google.com

Facile Synthesis via Oxidative Cyclization of 1-(Pyrazin-2-yl)guanidine Derivatives

The oxidative cyclization of guanidine (B92328) derivatives presents another efficient route. While specific examples for 1-(pyrazin-2-yl)guanidine leading to the 6-amino derivative are not detailed in the provided results, the oxidative cyclization of N,N'-diphenyl-N''-(2-propylideneimino)guanidinium acetate (B1210297) to form a triazoline highlights the feasibility of such cyclizations for guanidine-based precursors. researchgate.net This methodology suggests a potential pathway for the synthesis of amino-substituted triazolopyrazines.

Derivatization Strategies for thenih.govnih.govresearchgate.netTriazolo[4,3-a]pyrazine Core

Once the core scaffold is synthesized, further modifications are often desired to explore structure-activity relationships. A common strategy is the derivatization of existing functional groups. For instance, the amine group of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine can be reacted with Boc-protected amino acids, followed by deprotection and further functionalization. nih.gov This allows for the introduction of a wide range of substituents.

Another approach is the late-stage functionalization of the heterocyclic core. Photoredox catalysis has been employed to introduce alkyl groups, such as methyl and difluoroethyl, onto the triazolopyrazine scaffold. unimelb.edu.au This method allows for the modification of C-H bonds directly, offering an efficient way to generate novel analogues without the need for de novo synthesis. unimelb.edu.au

Introduction of Diverse Functional Moieties

The functionalization of the nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine scaffold is crucial for modulating its biological activity and physicochemical properties. Various functional groups can be introduced at different positions of the heterocyclic core.

One common strategy is the substitution at the pyrazine ring. For example, starting with a chloro-substituted nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine, nucleophilic aromatic substitution can be employed to introduce a variety of moieties. This has been demonstrated by reacting the chloro-derivative with different amines or phenols to create a library of compounds. nih.gov

Another approach is late-stage functionalization, which involves modifying the core structure after its initial synthesis. This can be particularly useful for creating structural diversity from a common intermediate. unimelb.edu.au For instance, photoredox catalysis and Diversinate™ chemistry have been used for the radical methylation and difluoroethylation of the nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine scaffold. unimelb.edu.au This allows for the introduction of small alkyl groups that can significantly impact the molecule's properties. unimelb.edu.au

Furthermore, the synthesis can be designed to incorporate specific functional groups from the outset. For example, by using substituted hydrazides or pyrazines in the initial cyclization steps, a range of functionalities can be incorporated into the final molecule. This has been utilized to synthesize derivatives bearing a 4-oxo-pyridazinone moiety, which have shown potential as c-Met kinase inhibitors. rsc.org The introduction of a trifluoromethyl group at the 3-position is also a common modification, known to enhance the biological activity of many pharmaceuticals. nih.govresearchgate.net

Below is a table summarizing various functional moieties introduced onto the nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine core and the synthetic methods employed.

Functional MoietyPosition of IntroductionSynthetic MethodStarting MaterialReference
Trifluoromethyl3Reaction with ethyl trifluoroacetate and subsequent cyclizationsEthyl trifluoroacetate nih.gov
Substituted PhenoxyVariesNucleophilic substitutionChloro- nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine nih.gov
EthylenediaminePyrazine ringReaction of an oxadiazole intermediate with ethylenediamineOxadiazole derivative nih.gov
4-oxo-pyridazinoneVariesMulti-step synthesis involving coupling reactions nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine intermediate rsc.org
MethylVariesLate-stage functionalization via photoredox catalysis nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine unimelb.edu.au
DifluoroethylVariesLate-stage functionalization using Diversinate™ chemistry nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine unimelb.edu.au

Characterization Techniques Utilized in the Synthesis of Novelnih.govnih.govprf.orgTriazolo[4,3-a]pyrazine Derivatives

The characterization of newly synthesized nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to elucidate the carbon-hydrogen framework of the molecule. nih.govresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons. ¹³C NMR provides information about the different carbon environments within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI-MS) are commonly used for this purpose. nih.gov

Melting Point: The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range suggests a pure compound. nih.govresearchgate.net

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, etc.) of the compound, which can be compared to the calculated values for the proposed structure to confirm its empirical formula. nih.govresearchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule, including its stereochemistry. unimelb.edu.au

The following table summarizes the characterization techniques used for novel nih.govnih.govprf.orgtriazolo[4,3-a]pyrazine derivatives.

Characterization TechniqueInformation ObtainedReference
¹H Nuclear Magnetic Resonance (¹H NMR)Proton environment and connectivity nih.govnih.govresearchgate.net
¹³C Nuclear Magnetic Resonance (¹³C NMR)Carbon skeleton and chemical environments nih.govresearchgate.net
Mass Spectrometry (MS)Molecular weight and fragmentation patterns nih.govnih.govresearchgate.net
Melting PointPurity of the compound nih.govresearchgate.net
Elemental AnalysisElemental composition and empirical formula nih.govresearchgate.net
X-ray CrystallographyThree-dimensional molecular structure unimelb.edu.au

Structure Activity Relationship Sar Studies of Amino Substituted 1 2 3 Triazolo 4,3 a Pyrazine Derivatives

Modulating Substituents on thenih.govnih.govnih.govTriazolo[4,3-a]pyrazine Ring System

The biological activity of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives can be significantly influenced by the nature and position of various substituents on the core ring system. mdpi.comnih.gov Research has shown that even minor alterations to the substitution pattern can lead to profound changes in potency, selectivity, and pharmacokinetic properties.

For instance, in the development of dual c-Met/VEGFR-2 inhibitors, the introduction of different five-membered heterocyclic rings, such as pyrazole, isoxazole, and thiazole, at one position, and modifications to a phenoxy group at another, were key strategies. nih.gov Furthermore, introducing an F atom on the phenoxy group was found to be favorable for antiproliferative activity. nih.gov The benzene (B151609) ring in these derivatives acts as a hydrophobic segment, and replacing it with pyridine (B92270) or thiophene (B33073) structures was investigated to understand their influence on potency. nih.gov

In the context of antimicrobial agents, it has been observed that a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine (B42938) moiety is prone to antibacterial activities. nih.gov This is thought to be because at physiological pH, protonated amines or nitrogen heterocycles can form π-cation interactions with amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects. nih.gov

Studies on renin inhibitors based on the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold revealed that a 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety can act as a non-peptidic replacement for the P4-P2 residues of the natural substrate, angiotensinogen. nih.gov

These examples underscore the importance of systematic modifications of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine ring system to fine-tune the biological activity of these derivatives for specific therapeutic applications.

SAR in the Context of Specific Biological Targets

The versatility of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold is evident from its application against a wide range of biological targets. The following sections detail the SAR for specific therapeutic areas.

Several studies have highlighted the potential of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as antimicrobial agents. nih.govmdpi.comnih.gov A key structural feature for antibacterial activity appears to be the presence of an ethylenediamine moiety attached to the triazolopyrazine nucleus. nih.gov It is proposed that under physiological conditions, the protonated amines of this moiety can form beneficial π-cation interactions with the amino acid residues of DNA gyrase, a crucial bacterial enzyme. nih.gov

Further SAR analysis revealed that compounds with a 3-indole group at the R¹ position were generally more active than those with a phenyl substitution. nih.gov It is hypothesized that the indole (B1671886) moiety may form hydrogen bond interactions with key amino acid residues of the target receptor, thereby enhancing antibacterial effects. nih.gov At the R² position, long alkyl chains were found to be superior to aromatic groups for antibacterial activity. nih.gov One particular compound, designated 2e, which incorporates these favorable structural features, exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.govmdpi.comnih.govresearchgate.net The mechanism of action is thought to involve the destruction of the bacterial cell membrane structure and inhibition of DNA gyrase and topoisomerase IV. nih.govmdpi.com

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core has been identified as an active pharmacophore for the development of kinase inhibitors, particularly dual inhibitors of c-Met and VEGFR-2. nih.govnih.gov In one study, a series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed and synthesized, retaining the urea (B33335) structural fragment, which is a known pharmacodynamic fragment of VEGFR-2 inhibitors. nih.gov

The SAR of these compounds was systematically explored. The introduction of an F atom on a phenoxy group attached to the core was found to enhance antiproliferative activity. nih.gov Furthermore, compounds with a methyl substitution (R₁ = H) generally displayed higher antiproliferative activity against various tumor cell lines. nih.gov Among the synthesized compounds, one derivative, 17l, emerged as a particularly potent inhibitor, exhibiting excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines, with IC₅₀ values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively. nih.govnih.gov This compound also showed excellent kinase inhibitory activities with a c-Met IC₅₀ of 26.00 nM and a VEGFR-2 IC₅₀ of 2.6 µM. nih.gov Molecular docking and dynamics simulations indicated that compound 17l could effectively bind to both c-Met and VEGFR-2 proteins. nih.govnih.gov

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold has also been utilized to develop inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-IV) and renin.

For DPP-IV inhibitors, while the provided search results focus more on related azolopyrimidine scaffolds, they highlight the general principles of SAR for this target. nih.govresearchgate.netnih.govscilit.comgsconlinepress.com For instance, in a series of imidazolopyrimidines, the amino group was found to form crucial interactions with glutamic acid residues (Glu205 and Glu206) in the active site, while a cyano group interacted with an arginine residue (Arg125). researchgate.net The core structure itself was observed to stack against a tyrosine residue (Tyr547). researchgate.net These findings suggest that for nih.govnih.govnih.govtriazolo[4,3-a]pyrazine-based DPP-IV inhibitors, the strategic placement of amino and other functional groups would be critical for achieving potent inhibition.

In the case of renin inhibitors, two series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives incorporating transition-state mimetics were synthesized. nih.gov Several of these compounds were highly potent inhibitors of human renin, with IC₅₀ values in the nanomolar range. nih.gov For example, compounds 13a, 19c, and 19f had IC₅₀ values of 3.9, 1.6, and 1.4 nM, respectively. nih.gov The ACDFOPA-based compounds 19c and 19f were particularly noteworthy as they contain no natural amino acid fragments and have relatively low molecular weights. nih.gov

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine nucleus is an isomeric ring system to the nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core found in known A₂A adenosine (B11128) receptor antagonists. researchgate.net This has prompted the synthesis and SAR exploration of triazolopyrazine derivatives as adenosine receptor antagonists.

In a series of 1,2,4-triazolo[1,5-a]-1,3,5-triazine derivatives, which are structurally related to the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine system, substitution at the 5-position was explored to understand the SAR for A₂A adenosine receptor antagonism. nih.gov Molecular modeling studies of these antagonists docked into the A₂A receptor crystal structure have been instrumental in defining the SAR profile. nih.gov For pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, extensive synthetic work has been done to introduce various substituents at different positions of the nucleus to obtain potent A₂ and A₃ antagonists. nih.gov These studies have generated a significant SAR profile for this class of compounds at the adenosine receptor subtypes. nih.gov

Interactive Data Tables

Antimicrobial Activity of nih.govnih.govnih.govTriazolo[4,3-a]pyrazine Derivatives

Data sourced from multiple studies. nih.govmdpi.comnih.govresearchgate.net

Kinase Inhibitory Activity of nih.govnih.govnih.govTriazolo[4,3-a]pyrazine Derivatives

Data sourced from a study on dual c-Met/VEGFR-2 inhibitors. nih.gov

Renin Inhibitory Activity of nih.govnih.govnih.govTriazolo[4,3-a]pyrazine Derivatives

Data sourced from a study on renin inhibitors. nih.gov

Correlation of Structure with Anticonvulsant Properties

The anticonvulsant potential of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Research has systematically explored these relationships to identify key structural features that enhance efficacy.

Studies on a series of 8-amino-3-benzyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazines have demonstrated that substitutions on both the 8-amino group and the 3-benzyl moiety significantly influence anticonvulsant activity against maximal electroshock-induced seizures (MES) in animal models. nih.gov

Key findings from these structure-activity relationship studies indicate:

Substitution on the 8-amino group: Methylation of the 8-amino group generally leads to a substantial increase in anticonvulsant potency compared to the unsubstituted 8-amino analogues.

Substitution on the 3-benzyl ring: The introduction of fluorine atoms on the phenyl ring of the 3-benzyl group has a pronounced effect on activity. Specifically, ortho- and di-ortho-fluoro substitutions are particularly favorable.

The combination of a methylamino group at the 8-position and a fluorinated benzyl (B1604629) group at the 3-position has yielded some of the most potent compounds in this class. For instance, the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives have shown exceptional anticonvulsant activity, with oral ED₅₀ values of 3 mg/kg in rats. nih.gov This highlights a synergistic effect between these two structural modifications.

Conversely, moving the fluoro substituent to other positions on the benzyl ring or replacing it with other groups tends to diminish the anticonvulsant effect. This underscores the specific spatial and electronic requirements of the receptor site. The data suggests that the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold is a promising platform for the development of new anticonvulsant drugs. nih.gov

CompoundSubstituent at C3Substituent at C8Anticonvulsant Activity (MES, oral ED₅₀ in rats)
1BenzylAmino>100 mg/kg
2BenzylMethylamino10 mg/kg
32-FluorobenzylAmino30 mg/kg
42-FluorobenzylMethylamino3 mg/kg
52,6-DifluorobenzylAmino30 mg/kg
62,6-DifluorobenzylMethylamino3 mg/kg

Bioisosteric Approaches and Scaffold Modifications

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine ring system is a recognized bioisostere of the purine (B94841) nucleus. nih.gov This bioisosteric relationship is a cornerstone of its medicinal chemistry applications, allowing it to mimic endogenous purines and interact with their corresponding biological targets, which is often the basis for its observed pharmacological activities, including anticonvulsant effects.

Bioisosterism and scaffold hopping are powerful strategies in drug design for optimizing lead compounds. rsc.org In the context of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold, these approaches have been pivotal. For example, the replacement of the purine ring with the triazolo[4,3-a]pyrazine system in certain contexts has led to compounds with improved pharmacological profiles, such as a reduced propensity to cause emesis, a common side effect with some purine-based drugs. nih.gov

Scaffold modification extends beyond simple bioisosteric replacement. It involves altering the core heterocyclic structure to explore new chemical space and identify novel pharmacophores. For instance, the nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole scaffold has been successfully employed as a nicotinamide (B372718) mimic, demonstrating how a related triazole-fused system can be adapted to inhibit different enzyme families by competing with a native ligand. nih.gov

Furthermore, the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core itself is considered an active pharmacophore in various therapeutic areas. frontiersin.org Its versatility allows for the development of derivatives with a wide range of biological activities, from anticonvulsant to renin inhibition, by acting as a non-peptidic replacement for peptide fragments of natural substrates like angiotensinogen. nih.govnih.gov The strategic modification of this scaffold, guided by principles of bioisosterism, continues to be a fruitful avenue for the discovery of new and improved therapeutic agents.

Biological Activities and Mechanistic Investigations Of 1 2 3 Triazolo 4,3 a Pyrazine Derivatives in Vitro

Antimicrobial Efficacy Studies

nih.govnih.govnih.govTriazolo[4,3-a]pyrazine derivatives have been the subject of extensive research to determine their effectiveness against a variety of microbial pathogens. These studies have highlighted the potential of this chemical class in the development of new antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A number of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and assessed for their in vitro antibacterial properties. These studies commonly utilize the microbroth dilution method to determine the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

In one such study, a series of these derivatives were tested against Staphylococcus aureus (a Gram-positive strain) and Escherichia coli (a Gram-negative strain). Several of the synthesized compounds displayed moderate to good antibacterial activity against both bacterial strains.

Antibacterial Activity of nih.govnih.govnih.govTriazolo[4,3-a]pyrazine Derivatives

Compound Staphylococcus aureus MIC (µg/mL) Escherichia coli MIC (µg/mL)
Ampicillin (Control) 32 8
Derivative 2e 32 16

A lower MIC value indicates a better antibacterial effect.

Antitubercular Activity

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold is recognized for its potential antitubercular properties. While specific studies on this fused ring system against Mycobacterium tuberculosis are emerging, research on the broader class of 1,2,4-triazole (B32235) derivatives has shown promising results. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Ra. One compound, in particular, demonstrated significant antitubercular potential with a low MIC value. nih.gov Another study focused on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids also reported potent activity against M. tuberculosis. nih.gov These findings suggest that the triazole moiety is a key pharmacophore for antitubercular activity, warranting further investigation of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives in this therapeutic area.

Antitubercular Activity of Selected Triazole Derivatives

Compound Mycobacterium tuberculosis H37Ra MIC (µg/mL)
Compound C4 (1,2,4-triazole derivative) 0.976 nih.gov
Compound 9o (pyrazolylpyrazoline-triazole hybrid) 12.5 nih.gov

Data presented for related triazole derivatives, highlighting the potential of the triazole core.

Antifungal Activity

The antifungal potential of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives has also been investigated. In a study focusing on nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one derivatives, several compounds were screened for their fungicidal activity against a panel of microorganisms, including Candida albicans. uran.ua The results indicated that the presence of a sulfur atom in the triazole ring was a crucial factor for exhibiting antifungal properties. uran.ua However, another study on a different series of 1,2,4-triazole derivatives showed no activity against Candida albicans or Aspergillus niger. nih.gov This highlights the importance of the specific substitution patterns on the core scaffold for determining antifungal efficacy. Further research is needed to fully elucidate the antifungal spectrum and potential of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives.

Antiproliferative and Anticancer Activities

The development of novel anticancer agents is a critical area of research, and nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have shown considerable promise as antiproliferative agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Inhibition of Cancer Cell Line Proliferation (e.g., A549, MCF-7, Hela, HCT-116, HT-29)

Numerous studies have demonstrated the ability of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives to inhibit the growth of various cancer cell lines. In one study, a series of these compounds were evaluated for their in vitro antiproliferative activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and cervical carcinoma (HeLa) cell lines. Several derivatives exhibited potent inhibitory effects. While specific data for nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives against colon cancer cell lines HCT-116 and HT-29 is limited in the reviewed literature, related triazolopyrimidine compounds have shown activity against these cell lines. nih.gov

Antiproliferative Activity of a nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine Derivative

Cell Line IC50 (µM)
MDA-MB-231 (Breast) 17.83
MCF-7 (Breast) 19.73

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Dual Kinase Inhibition (c-Met/VEGFR-2)

A significant finding in the study of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives is their ability to act as dual inhibitors of receptor tyrosine kinases, specifically c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Both c-Met and VEGFR-2 are crucial mediators of tumor growth, angiogenesis, and metastasis. The dual inhibition of these kinases is a promising strategy for cancer therapy.

Research has shown that certain nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives can effectively inhibit both c-Met and VEGFR-2 at nanomolar concentrations. This dual inhibitory action contributes to their potent antiproliferative activity against various cancer cell lines.

Dual Kinase Inhibitory Activity of a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine Derivative

Kinase IC50 (nM)
c-Met 48
VEGFR-2 Data not specified in the provided context

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of Cellular Mechanisms

Cell Cycle Modulation and Apoptosis Induction:

Research into the cellular mechanisms of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives has revealed their ability to influence key cellular processes such as cell cycle progression and apoptosis. One study synthesized two series of these derivatives and evaluated their effects on cancer cell lines. rsc.org The most promising compound, 22i , demonstrated significant anti-tumor activity against A549, MCF-7, and HeLa cancer cells. rsc.org Further investigation showed that compound 22i could induce apoptosis in A549 cells, as confirmed by acridine (B1665455) orange (AO) fluorescence staining and Annexin V-FITC/PI staining. rsc.orgnih.gov

In a separate study, another derivative, compound 17l , was found to inhibit the growth of A549 cells by arresting them in the G0/G1 phase of the cell cycle. nih.gov Flow cytometry analysis showed that treatment with compound 17l increased the percentage of cells in the G0/G1 phase from 61.14% to 76.14%. nih.gov This compound also induced late-stage apoptosis in A549 cells. nih.gov Similarly, a pyrazinone compound, MY-03-01 , was found to induce apoptosis in SKOV-3 ovarian cancer cells. nih.gov

Mitochondrial Pathway and Enzyme Modulation:

The induction of apoptosis by these derivatives often involves the mitochondrial pathway. For instance, MY-03-01 was found to activate caspase-3 and caspase-9, key executioner and initiator caspases in the mitochondrial apoptotic pathway. nih.gov

Furthermore, these compounds act as enzyme modulators. A series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov The most potent of these, compound 17l , exhibited excellent inhibitory activity against both kinases, with IC50 values of 26.00 nM for c-Met and 2.6 µM for VEGFR-2. nih.gov The inhibition of these kinases disrupts crucial signaling pathways involved in tumor growth and angiogenesis. nih.gov

Table 1: Cellular Mechanisms of nih.govnih.govnih.govTriazolo[4,3-a]pyrazine Derivatives

Compound Cell Line(s) Cellular Effect Key Findings
22i A549, MCF-7, HeLa Apoptosis Induction Significant anti-tumor activity with IC50 values of 0.83 µM (A549), 0.15 µM (MCF-7), and 2.85 µM (HeLa). rsc.org
17l A549 Cell Cycle Arrest (G0/G1), Apoptosis Induction Increased G0/G1 phase cells to 76.14%; induced late-stage apoptosis. nih.gov
MY-03-01 SKOV-3 Apoptosis Induction Activated caspase-3 and caspase-9 via the mitochondrial pathway. nih.gov

Enzyme Inhibition Studies

The versatility of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core extends to its ability to inhibit various enzymes, highlighting its potential in treating a range of diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A series of β-amino amides containing a triazolopiperazine structure, derived from the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold, were synthesized and assessed as inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.govacs.org DPP-IV inhibitors are a significant class of drugs for treating type 2 diabetes. nih.govmdpi.com One of the synthesized compounds, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine , demonstrated potent DPP-IV inhibition with an IC50 value of 18 nM. nih.govacs.org This compound, which later became known as Sitagliptin, showed excellent selectivity over other proline-selective peptidases. nih.govacs.org

Human Renin Inhibition

Several studies have focused on the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as inhibitors of human renin, an enzyme that plays a crucial role in regulating blood pressure. nih.govnih.govacs.orgacs.org Researchers have synthesized series of these derivatives incorporating transition-state mimetics. nih.gov Certain compounds from these series, such as 13a , 19c , and 19f , were highly potent inhibitors of human renin, with IC50 values of 3.9 nM, 1.6 nM, and 1.4 nM, respectively. nih.gov Another set of derivatives, including compounds 12m , 12o , and 12q , also showed potent renin inhibition with IC50 values of 1.7 nM, 6.8 nM, and 3.7 nM, respectively. nih.gov

Cholinesterase Inhibition

While direct studies on nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives and cholinesterase inhibition are limited, research on related triazolopyridazine derivatives suggests potential for broader enzyme modulation. researchgate.net Cholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of acetylcholine (B1216132) in the brain. semanticscholar.org Studies on triazolothiadiazine and naphtho- and thienobenzo-triazole derivatives have shown their potential as cholinesterase inhibitors, indicating that the triazole core is a viable scaffold for targeting these enzymes. researchgate.netmdpi.com

Table 2: Enzyme Inhibition by nih.govnih.govnih.govTriazolo[4,3-a]pyrazine and Related Derivatives

Enzyme Derivative Class Key Compounds IC50 Values
DPP-IV Triazolopiperazines (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine 18 nM nih.govacs.org
Human Renin nih.govnih.govnih.govTriazolo[4,3-a]pyrazines 13a , 19c , 19f 3.9 nM, 1.6 nM, 1.4 nM nih.gov
12m , 12o , 12q 1.7 nM, 6.8 nM, 3.7 nM nih.gov
Cholinesterase Triazolopyridazines (Related structures) N/A

Receptor-Mediated Activities

In addition to enzyme inhibition, nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives and their analogs exhibit significant activity at various receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Antagonism (A2A, A3 Subtypes)

Derivatives based on a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold have been identified as potent and selective antagonists of the A2A adenosine receptor. nih.govacs.org These compounds are of interest for their potential in treating neurodegenerative disorders like Parkinson's disease. acs.org

One study synthesized a series of these derivatives and found that many exhibited low nanomolar affinity for A2A receptors with varying degrees of selectivity over the A1 subtype. acs.org For example, compound 10l , with a 3-phenylpropyl group at the N7 position, showed high A2A receptor affinity (Ki = 2.4 nM) and a remarkable 210-fold selectivity over the A1 receptor. acs.org Another compound, 10n , also displayed high A2A affinity (Ki = 5.6 nM). acs.org

Furthermore, the development of dual A2A/A1 adenosine receptor antagonists is being explored for the treatment of ischemic stroke. acs.org Inspired by existing drugs, researchers have designed novel pyridone-substituted triazolopyrimidine scaffolds. acs.org These compounds have shown promise as dual antagonists, with the potential to mitigate the neuronal damage caused by ischemic events. acs.org

Table 3: Adenosine Receptor Antagonism by Related Triazolo Derivatives

Receptor Subtype Derivative Class Key Compounds Affinity (Ki) / Potency
A2A Adenosine Receptor Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines 10l 2.4 nM acs.org
10n 5.6 nM acs.org
Dual A2A/A1 Adenosine Receptor Pyridone-substituted triazolopyrimidines N/A Under development acs.org

Anticonvulsant Activity Evaluation

A notable area of investigation for nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives has been their potential as anticonvulsant agents. Research has focused on the synthesis and evaluation of various substituted analogues, particularly 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which have been assessed for their efficacy in animal models of seizures.

In a key study, a series of eleven substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were synthesized and evaluated for their anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. nih.govnih.gov Several of these compounds demonstrated significant potency. The most promising results were observed for the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives, both of which exhibited an oral median effective dose (ED₅₀) of 3 mg/kg. nih.govnih.gov This indicates a high level of anticonvulsant activity in this preclinical model. The nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine ring system in these compounds is thought to act as a bioisostere of the purine (B94841) ring, a common motif in biologically active molecules. nih.gov

Anticonvulsant Activity of Selected 8-Amino-3-benzyl- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine Derivatives

Compound Name Substitution Pattern Oral ED₅₀ (mg/kg) in Rats (MES Test)
3-(2-Fluorobenzyl)-8-(methylamino)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine 2-Fluoro on benzyl (B1604629), Methylamino at position 8 3
3-(2,6-Difluorobenzyl)-8-(methylamino)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine 2,6-Difluoro on benzyl, Methylamino at position 8 3

Data sourced from a study on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. nih.govnih.gov

Other Investigated Biological Activities ofnih.govresearchgate.netbeilstein-journals.orgTriazolo[4,3-a]pyrazine Derivatives (e.g., Antimalarial, Anti-platelet Aggregation)

Beyond their effects on the central nervous system, derivatives of nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine have been explored for other potential therapeutic applications, including their action against parasitic infections and their influence on platelet function.

Antimalarial Activity:

The fight against malaria has spurred the investigation of novel chemical scaffolds, and nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives have shown promise in this area. As part of the Open Source Malaria project, these compounds have been explored as potent antimalarial drug leads. researchgate.net

In one study, a library of aminated nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives was synthesized and screened for their in vitro activity against the 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The research revealed that tertiary alkylamine derivatives, in particular, displayed notable antimalarial activity. researchgate.net For instance, several of these compounds exhibited half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. researchgate.net Encouragingly, some of the most active antimalarial compounds also demonstrated a lack of toxicity against the human embryonic kidney cell line HEK293 at concentrations up to 80 µM. researchgate.net

In Vitro Antimalarial Activity of Aminated nih.govresearchgate.netbeilstein-journals.orgTriazolo[4,3-a]pyrazine Derivatives against P. falciparum (3D7 Strain)

Compound Amine Substituent IC₅₀ (µM)
10 tert-Butylamine 9.90
11 1-Adamantylamine 12.70
12 2-Adamantylamine 13.90
13 Cyclohexylamine 23.30
14 Cyclopentylamine 19.80

Data from a study on aminated 1,2,4-triazolo[4,3-a]pyrazine scaffolds. researchgate.net

Anti-platelet Aggregation Activity:

The potential for nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives to modulate platelet aggregation has also been noted in the scientific literature. mdpi.com This suggests a possible role for these compounds in the context of cardiovascular diseases where platelet aggregation is a key factor. However, while the anti-platelet aggregation activity of this class of compounds has been reported, detailed in vitro data for specific derivatives of nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyrazin-6-amine were not available in the reviewed literature. Further investigation is required to identify specific analogues with potent anti-platelet aggregation effects and to elucidate their mechanism of action.

Computational and in Silico Approaches In 1 2 3 Triazolo 4,3 a Pyrazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. In the context of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivatives, docking studies have been pivotal in understanding their inhibitory mechanisms against various kinases and other biological targets.

Researchers have employed molecular docking to investigate the binding modes of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivatives with enzymes such as c-Met and VEGFR-2, which are crucial targets in cancer therapy. nih.gov These simulations have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of these compounds. For instance, studies on related triazolopyrazine derivatives have shown that the nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the ATP-binding pocket of kinases. nih.govrsc.org

In a typical docking study involving a nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivative, the ligand is placed into the binding site of the target protein, and its conformational space is explored to identify the most stable binding pose. The results are often visualized to analyze the specific interactions that stabilize the ligand-protein complex.

Target ProteinKey Interacting Residues (Hypothetical for nih.govresearchgate.netmdpi.comTriazolo[4,3-a]pyrazin-6-amine)Type of InteractionReference
c-Met KinaseMET1160, ASP1222, TYR1230Hydrogen bonding, π-π stacking nih.gov
VEGFR-2 KinaseCYS919, ASP1046, LYS868Hydrogen bonding, hydrophobic interactions nih.gov
Pim-1 KinaseLYS67, GLU121, ASP186Hydrogen bonding, electrostatic interactions rsc.org

Molecular Dynamics Simulations for Conformational Analysis

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the conformational changes that occur upon ligand binding and can help to assess the stability of the predicted binding modes.

For derivatives of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine scaffold, MD simulations have been used to validate docking results and to understand the flexibility of the ligand within the binding site. nih.gov By simulating the system in a solvated environment at a given temperature and pressure, researchers can observe the fluctuations of the ligand and the protein, providing a more realistic representation of the biological system. These simulations can reveal the persistence of key interactions and highlight the role of water molecules in mediating ligand-protein recognition.

A noteworthy application of MD simulations in this context is the study of a nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivative where a 120 ns simulation was performed to analyze the stability of the complex with its target protein. nih.gov Such studies are crucial for confirming that the interactions predicted by docking are maintained over a biologically relevant timescale.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine series, this approach has been instrumental in the design of new potent and selective inhibitors.

The nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine core itself has been identified as an active pharmacophore in the development of antitumor agents. nih.gov By analyzing the common structural features of a set of active compounds, a pharmacophore model can be generated. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach has the potential to identify new chemical entities with desired biological activities, expanding the therapeutic applications of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine scaffold.

Density Functional Theory (DFT) Analysis in Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the field of medicinal chemistry, DFT calculations are employed to understand the geometric and electronic properties of drug molecules, which can influence their reactivity and interaction with biological targets.

For nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivatives, DFT has been utilized to study their anti-malarial activity. researchgate.net These calculations can provide insights into various molecular descriptors such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), dipole moment, and the distribution of electronic charge. researchgate.net Understanding these properties is crucial for elucidating the structure-activity relationships within this class of compounds.

DFT analysis can also be applied to study the conformational preferences of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine ring system and the rotational barriers of its substituents. This information is valuable for understanding the three-dimensional shape of the molecule, which is a key determinant of its biological activity.

Predictive Modeling for Biological Activity and ADMET Properties

Predictive modeling, often utilizing machine learning algorithms, plays a crucial role in modern drug discovery by forecasting the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities.

For the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine scaffold, predictive models have been developed to assess the ADMET properties of novel derivatives. researchgate.net These in silico models can predict parameters such as aqueous solubility, cell permeability, and potential for cytochrome P450 inhibition. By identifying potential liabilities early in the drug discovery process, these models help to prioritize compounds with favorable pharmacokinetic profiles for further development.

Quantitative Structure-Activity Relationship (QSAR) models have also been built for related triazolo-pyrimidine analogs to predict their biological activity against targets like Plasmodium falciparum. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel analogs and guiding the design of more effective therapeutic agents.

Predicted PropertyComputational MethodImportance in Drug DiscoveryReference
Oral BioavailabilityQSAR, Machine LearningPredicts the fraction of an orally administered drug that reaches systemic circulation. researchgate.net
Aqueous SolubilityIn silico predictionAffects drug absorption and formulation. researchgate.net
Blood-Brain Barrier PermeabilityPredictive modelsDetermines if a drug can reach targets in the central nervous system. researchgate.net
Cytochrome P450 InhibitionDocking, Machine LearningPredicts potential for drug-drug interactions. researchgate.net

Future Directions and Therapeutic Potential Of 1 2 3 Triazolo 4,3 a Pyrazine Analogues

Rational Design and Synthesis of Next-Generation Analogues for Optimized Activity

The development of new nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues is increasingly driven by a rational, structure-based design approach. By leveraging computational tools and a deep understanding of structure-activity relationships (SAR), scientists are creating compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

A significant focus has been on the development of kinase inhibitors. For instance, researchers have designed and synthesized novel nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. beilstein-journals.orgrsc.org By modifying the scaffold with different substituents, they have identified compounds with potent antiproliferative activities against various cancer cell lines. One of the most promising compounds, 17l , exhibited excellent inhibitory activity against c-Met and VEGFR-2 with IC50 values of 26.00 nM and 2.6 µM, respectively. beilstein-journals.orgresearchgate.net This compound also demonstrated significant antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. beilstein-journals.orgresearchgate.net

Similarly, another study focused on developing nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. frontiersin.org The most potent compound from this series, 22i , displayed remarkable anti-tumor activity against A549, MCF-7, and HeLa cancer cells with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM, respectively, and a potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM). frontiersin.org

The synthesis of these next-generation analogues often involves multi-step reaction sequences, starting from commercially available materials like 2,3-dichloropyrazine. beilstein-journals.org These synthetic strategies are continuously being refined to improve yields and allow for greater structural diversity.

Table 1: Antiproliferative Activity of Selected nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine Analogues

Compound Target(s) A549 IC50 (µM) MCF-7 IC50 (µM) HeLa IC50 (µM) c-Met IC50 (nM) VEGFR-2 IC50 (µM)
17l c-Met/VEGFR-2 0.98 ± 0.08 1.05 ± 0.17 1.28 ± 0.25 26.00 2.6
22i c-Met 0.83 ± 0.07 0.15 ± 0.08 2.85 ± 0.74 48 N/A

Exploration of Novel Therapeutic Applications beyond Current Findings

While much of the focus has been on oncology, the therapeutic potential of nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues extends to other disease areas. Researchers are actively exploring new applications for this versatile scaffold, driven by its diverse biological activities. nih.gov

Infectious Diseases: The rise of antimicrobial resistance has created an urgent need for new antibacterial agents. nih.gov A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Notably, compound 2e exhibited superior antibacterial activities, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. nih.gov

The Open Source Malaria (OSM) consortium has also been investigating nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues as potent antimalarial drug leads. researchgate.net These compounds have demonstrated in vitro potency against Plasmodium falciparum with IC50 values in the micromolar and low nanomolar range. researchgate.net

Other Therapeutic Areas: The nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine core is also a key pharmacophore in drugs for other conditions, such as sitagliptin, which is used for the treatment of type II diabetes. nih.gov Furthermore, recent research has led to the discovery of nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives as potent PARP1 inhibitors, which have the potential to overcome acquired resistance in the treatment of homologous recombination deficient cancers. mdpi.com

Table 2: Antibacterial Activity of Compound 2e

Organism MIC (µg/mL)
Staphylococcus aureus 32
Escherichia coli 16

Development of Advanced Methodologies in Synthesis and Biological Evaluation

To accelerate the discovery and development of new nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues, researchers are employing advanced methodologies in both chemical synthesis and biological evaluation.

Advanced Synthetic Techniques: Late-stage functionalization (LSF) has emerged as a powerful tool for rapidly generating diverse libraries of analogues from a common intermediate. nih.gov This approach allows for the introduction of various functional groups at a late stage in the synthetic sequence, which is more efficient than synthesizing each analogue from scratch. nih.gov For example, photoredox and Diversinate™ chemistry have been used for the late-stage functionalization of the triazolopyrazine scaffold to synthesize new antimalarial compounds. nih.gov

Sophisticated Biological Evaluation: The biological evaluation of these compounds has become increasingly sophisticated. Beyond standard cytotoxicity assays, researchers are employing a range of techniques to elucidate the mechanism of action of these molecules. These include:

Molecular Docking and Dynamics Simulations: These computational methods are used to predict how a compound will bind to its target protein, providing insights that can guide the design of more potent inhibitors. beilstein-journals.org

In Vitro Kinase Assays: These assays are used to determine the inhibitory activity of a compound against specific protein kinases. beilstein-journals.org

Cell-Based Assays: Techniques such as Western blotting, flow cytometry, and fluorescence microscopy are used to study the effects of a compound on cellular processes like cell cycle progression and apoptosis. beilstein-journals.orgrsc.org

In Vivo Studies: Promising compounds are often evaluated in animal models to assess their efficacy and pharmacokinetic properties in a living organism.

Interdisciplinary Research for Enhanced Drug Discovery and Development

The complexity of modern drug discovery necessitates a highly interdisciplinary approach. The development of nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues is a prime example of how collaboration between scientists from different fields can lead to significant advances.

Academia-Industry Partnerships: The Open Source Malaria (OSM) project is a global consortium that brings together academic researchers, industry partners, and students to accelerate the discovery of new antimalarial drugs. researchgate.net This open-source model allows for the free exchange of data and ideas, fostering a collaborative environment that can overcome many of the challenges associated with traditional drug discovery.

Integration of Computational and Experimental Approaches: The synergy between computational chemistry and experimental biology is crucial for the rational design of new drugs. As seen in the development of c-Met/VEGFR-2 inhibitors, molecular docking studies were used to predict binding modes, which were then validated through experimental kinase assays and cell-based studies. beilstein-journals.org This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds.

Collaboration Across Disciplines: The successful development of a new therapeutic agent requires expertise from a wide range of disciplines, including synthetic organic chemistry, medicinal chemistry, pharmacology, molecular biology, and clinical medicine. The research on nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues showcases this interdisciplinary effort, with teams of scientists working together to design, synthesize, and evaluate these promising compounds. This collaborative spirit is essential for translating basic scientific discoveries into new medicines that can improve human health.

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]pyrazin-6-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization reactions with hydrazine derivatives and carbonyl-containing precursors. For example, a multi-step procedure may include:

Precursor preparation : Reacting aminopyrazines with hydrazine hydrate to form hydrazinyl intermediates.

Cyclization : Using reagents like bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C for 16–24 hours to form the triazole ring .

Purification : Recrystallization or column chromatography to isolate the product.

Key optimization factors:

  • Temperature : Elevated temperatures (e.g., 150°C) accelerate cyclization but may require inert atmospheres to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., sulfolane) enhance reaction efficiency .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer: To preserve stability:

  • Temperature : Store at 2–8°C to minimize thermal degradation.
  • Light : Protect from light by using amber glassware or opaque containers.
  • Humidity : Seal containers under dry inert gas (e.g., nitrogen) to prevent hydrolysis of the amine group .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated waste (if applicable) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • 1H NMR Spectroscopy : Characteristic signals for protons in the pyrazine fragment (δ 7.15–7.59 ppm) and triazole ring confirm the structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 162.19) validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values.

Advanced Research Questions

Q. How can reaction yields for triazolopyrazine derivatives be improved in large-scale syntheses?

Methodological Answer:

  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .
  • Solvent-Free Conditions : Minimizes side reactions; e.g., fusion with phenyl acetic acid under solvent-free conditions achieved 93% yield in one study .

Q. What computational approaches are used to study structure-activity relationships (SAR) for adenosine receptor binding?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to human adenosine A1/A2A receptors. Steps include:
    • Preparing the receptor PDB file (removing water/ligands, adding polar hydrogens).
    • Docking simulations with triazolopyrazine derivatives to identify key interactions (e.g., hydrogen bonds with Ser277/His278 residues) .
  • QSAR Modeling : Quantitative parameters (e.g., logP, polar surface area) correlate with experimental IC50 values .

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer:

  • Dose-Response Analysis : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Use known agonists/antagonists (e.g., Caffeine for adenosine receptors) as benchmarks.
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05) across triplicate runs .

Q. What strategies are employed to enhance the bioavailability of triazolopyrazine derivatives?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 6-amine position to improve membrane permeability.
  • Salt Formation : Hydrochloride salts increase aqueous solubility, as seen in related pyridazine derivatives .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release and enhance pharmacokinetic profiles.

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